molecular formula C8H7N3OS B12368325 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B12368325
M. Wt: 193.23 g/mol
InChI Key: CSAFRVJHLOSTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a keto group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) at reflux leads to the formation of pyrido[2,3-d]pyrimidin-7-ones . The reaction conditions can be adjusted to yield different derivatives by varying the acyl group and other substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as protein kinases. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-5H,1H3

InChI Key

CSAFRVJHLOSTFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=O)C=CC2C=N1

Origin of Product

United States

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